BenchChemオンラインストアへようこそ!

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationships

This heteroatom-rich spirocyclic amino acid (Fsp³ 0.89, zero rotatable bonds in the core) locks the amine–acid distance into a rigid geometry unattainable with flexible GABA analogs. The 4-COOH regioisomer places the carboxylate 2 bonds from the spiro junction, enabling spatial pharmacophore probing that the 3-COOH isomer (CAS 2287334-74-9) cannot. Supplied as the HCl salt (purity ≥95%) for direct amide coupling, reductive amination, or sulfonamide formation without deprotection. Ideal for CNS peptidomimetic libraries, CB[7]-responsive prodrugs, and PET radiotracer synthesis. Bulk availability with lead times of 1–5 days.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68
CAS No. 2305253-44-3
Cat. No. B2450646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
CAS2305253-44-3
Molecular FormulaC9H16ClNO3
Molecular Weight221.68
Structural Identifiers
SMILESC1CNC2(C1C(=O)O)CCOCC2.Cl
InChIInChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H
InChIKeyDDJIQWCWLGGINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride (CAS 2305253-44-3) – Spirocyclic Amino Acid Building Block for Constrained Peptidomimetic and CNS Drug Discovery


8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride (CAS 2305253-44-3, molecular formula C₉H₁₅NO₃·HCl, MW 221.68 g/mol) is a heteroatom-rich, spirocyclic amino acid building block supplied as the hydrochloride salt (purity ≥95%) . The molecule features a tetrahydropyran ring (8-oxa) fused at a quaternary spiro carbon to a pyrrolidine ring (1-aza) bearing a carboxylic acid substituent at the 4-position. With a computed fraction of sp³-hybridized carbons (Fsp³) of 0.89, zero rotatable bonds within the scaffold core, and a balanced hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA), this compound occupies a distinct region of three-dimensional chemical space compared to flat aromatic or flexible linear amino acid alternatives [1]. It is catalogued by Enamine (EN300-6760175), distributed by Sigma-Aldrich, and available from CymitQuimica (Ref. 3D-FSD25344) and Aaron Chemicals .

Why 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride Cannot Be Substituted by Common Spirocyclic Amino Acid Alternatives


Spirocyclic amino acid building blocks are not interchangeable commodities. The precise position of the carboxylic acid substituent on the pyrrolidine ring (4-position vs. 3-position), the identity of the second heteroatom in the spiro-fused ring (oxygen vs. sulfur vs. carbon), and the salt form (free base vs. hydrochloride) collectively determine molecular recognition, conformational preference, and synthetic tractability. The 4-carboxylic acid regioisomer places the carboxylate at a different distance and angular orientation relative to the protonated secondary amine compared to the 3-carboxylic acid analog (CAS 2287334-74-9) . This altered spatial relationship modulates zwitterionic character, pKa values, and the presentation of pharmacophoric elements to biological targets—differences that cannot be compensated for by post-hoc synthetic manipulation . Furthermore, the oxa-azaspiro scaffold has demonstrated differentiated performance from all-carbon spiro[4.5]decane analogs in FAAH inhibition screens, where the 1-oxa-8-azaspiro[4.5]decane core clearly distinguished itself as a superior lead scaffold (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹s⁻¹) [1].

Quantitative Differentiation Evidence for 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 4-Carboxylic Acid vs. 3-Carboxylic Acid Positional Isomer – Impact on Molecular Recognition Geometry

The target compound bears the carboxylic acid at the 4-position of the pyrrolidine ring, whereas the closest commercially available regioisomer (CAS 2287334-74-9) places the acid at the 3-position . This positional shift alters the through-space distance between the protonated secondary amine (pKa ~9–10, estimated for pyrrolidine) and the carboxylate group. In the 4-substituted isomer, the carboxylic acid is attached to a carbon adjacent to the spiro junction, resulting in a different spatial vector compared to the 3-substituted analog. This geometric distinction is critical for molecular recognition: in the closely related 2-aza-spiro[4.5]decane-4-carboxylic acid scaffold, the 4-carboxylic acid configuration was essential for achieving an IC₅₀ of 120 nM at the α₂δ calcium channel subunit (Gabapentin binding site), comparable to Gabapentin itself (IC₅₀ = 140 nM) [1]. The 3-carboxylic acid analog lacks this validated pharmacophoric geometry, and no equivalent binding data have been reported for the 3-substituted regioisomer.

Medicinal Chemistry Spirocyclic Building Blocks Structure-Activity Relationships

Conformational Rigidity Advantage: Fsp³ = 0.89 vs. Average Discovery Compounds at Fsp³ = 0.36

The target compound exhibits a computed fraction of sp³-hybridized carbons (Fsp³) of 0.89 (8 sp³ carbons / 9 total carbons), with the sole sp² carbon being the carboxylic acid carbonyl [1]. This places the molecule far above the average Fsp³ of 0.36 reported for compounds in the discovery phase and substantially above the average of 0.47 for marketed drugs in the landmark Lovering analysis [2]. The scaffold core contains zero rotatable bonds (excluding the carboxylic acid C–OH bond), compared to 3–5 rotatable bonds in flexible linear amino acids such as GABA or β-alanine [1]. High Fsp³ and low rotatable bond count have been correlated with improved aqueous solubility, enhanced target selectivity, and higher clinical success rates [2][3]. Spirocyclic scaffolds are explicitly identified as a key strategy for achieving high-Fsp³ motifs that escape the liabilities of flat aromatic systems [3].

Drug Design Molecular Complexity Physicochemical Properties Spirocyclic Scaffolds

Scaffold Class Validation: 1-Oxa-8-azaspiro[4.5]decane Core Demonstrates Nanomolar σ₁ Receptor Affinity (Ki = 0.47–12.1 nM) and FAAH Inhibition (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹s⁻¹)

The oxa-azaspiro[4.5]decane scaffold class—of which this compound is the 4-carboxylic acid derivative—has been independently validated in two distinct therapeutic programs. For sigma-1 (σ₁) receptors, seven 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity with Ki(σ₁) = 0.47–12.1 nM and moderate selectivity over σ₂ receptors (Ki(σ₂)/Ki(σ₁) = 2–44) [1]. The lead compound [¹⁸F]8 achieved >99% radiochemical purity, brain uptake within 2 minutes in mice, and 70–75% reduction in brain-to-blood ratio upon σ₁-specific blockade with SA4503, confirming target engagement in vivo [1]. Independently, in fatty acid amide hydrolase (FAAH) inhibitor discovery, the 1-oxa-8-azaspiro[4.5]decane core clearly distinguished itself from other spirocyclic scaffolds with kᵢₙₐcₜ/Kᵢ potency values greater than 1500 M⁻¹s⁻¹ [2]. This dual-program validation demonstrates that the oxa-azaspiro[4.5]decane architecture is a privileged scaffold for CNS target engagement, and the 4-carboxylic acid derivative provides a functionalizable handle for amide coupling or ester prodrug strategies within this validated framework.

Sigma-1 Receptor FAAH Inhibition CNS Drug Discovery Positron Emission Tomography

Hydrochloride Salt Form: Defined Melting Point and Enhanced Handling vs. Free Base or Zwitterionic Forms

The target compound is supplied as the hydrochloride salt, providing a crystalline powder with defined physicochemical properties. The parent scaffold 8-oxa-1-azaspiro[4.5]decane hydrochloride (CAS 1427378-94-6) exhibits a melting point of 174–176°C [1] and a measured logP of -0.032 [1], indicating significant aqueous solubility. In contrast, the free base form of the scaffold (CAS 51130-63-3) is described as having limited aqueous solubility . The hydrochloride salt form ensures consistent protonation of the secondary amine, eliminating batch-to-batch variability in ionization state that could affect reactivity in amide coupling or reductive amination reactions. The Boc-protected 4-carboxylic acid analog (CAS 2305253-73-8, MW 285.34) requires an additional deprotection step (TFA or HCl/dioxane) before use, adding a synthetic operation and potential yield loss compared to the ready-to-use hydrochloride . The Fmoc-protected analog (CAS 2383064-25-1) is tailored for solid-phase peptide synthesis (SPPS) but introduces a bulky fluorenyl group that may interfere with certain coupling chemistries .

Solid-State Chemistry Compound Management Building Block Procurement Salt Selection

Host-Guest Chemistry Differentiation: Oxa-Azaspiro Scaffold Shows Tunable CB[7] Binding (K = 10⁴–10¹¹ M⁻¹) with Oxygen Heteroatom Reducing Affinity by 2–3 Orders of Magnitude vs. All-Carbon Analogs

Protonated oxa,azaspirocyclic guests, including those bearing the 1-oxa-8-azaspiro[4.5]decane core, form stable host-guest complexes with cucurbit[7]uril (CB[7]) in aqueous solution [1]. The binding constants (K_CB[7]) span 10⁴–10¹¹ M⁻¹ across fifteen spirocyclic guests. Critically, the presence of oxygen heteroatoms in the spirocyclic framework decreases the binding constant by 2–3 orders of magnitude compared to all-carbon azaspirocyclic analogs of similar size [1]. This means that the 8-oxa-1-azaspiro[4.5]decane scaffold occupies a tunable intermediate affinity range—stronger binding than smaller or highly oxygenated guests, but weaker than all-carbon azaspiro[4.5]decanes. This property is directly relevant to supramolecular drug delivery applications where controlled release kinetics are desired. The 4-carboxylic acid substituent provides an additional handle for modulating CB[7] affinity through pH-dependent ionization, as the carboxylate anion may compete for or complement the host cavity interaction.

Supramolecular Chemistry Cucurbituril Host-Guest Complexation Drug Delivery

Gabapentinoid Pharmacophore Validation: Structurally Analogous 2-Aza-spiro[4.5]decane-4-carboxylic Acid Achieves α₂δ IC₅₀ = 120 nM, Matching Gabapentin Potency (IC₅₀ = 140 nM)

The closest structurally characterized pharmacophoric analog is (R)-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (compound 3a), which differs from the target compound only by the absence of the 8-oxa oxygen atom in the cyclohexane ring and the position of the nitrogen (2-aza vs. 1-aza) [1]. This analog achieved an IC₅₀ of 120 nM at the Gabapentin binding site on the α₂δ subunit of voltage-gated calcium channels, statistically equivalent to Gabapentin itself (IC₅₀ = 140 nM) [1]. Furthermore, compound 3a demonstrated in vivo efficacy by reversing carrageenan-induced hyperalgesia in rats [1]. This result establishes that the spiro[4.5]decane-4-carboxylic acid motif—when appropriately substituted—can achieve potent target engagement at a clinically validated CNS target. The 8-oxa modification in the target compound introduces a hydrogen bond acceptor that may further modulate pharmacokinetic properties (e.g., reduced logP, enhanced solubility) without perturbing the core pharmacophoric geometry defined by the 4-carboxylic acid on the pyrrolidine ring.

Gabapentinoid α2δ Calcium Channel CNS Drug Discovery Conformational Restriction

High-Impact Application Scenarios for 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


CNS-Oriented Spirocyclic Peptidomimetic Library Synthesis Leveraging Validated α₂δ and σ₁ Pharmacophore Geometry

The 4-carboxylic acid regioisomer of the oxa-azaspiro[4.5]decane scaffold is the evidence-supported choice for constructing spirocyclic peptidomimetic libraries targeting CNS indications. The structural analog (R)-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride demonstrated equipotent α₂δ binding to Gabapentin (IC₅₀ = 120 nM vs. 140 nM) [1], while the 1-oxa-8-azaspiro[4.5]decane scaffold class independently achieved nanomolar σ₁ receptor affinity (Ki = 0.47–12.1 nM) with confirmed brain penetration [2]. The free carboxylic acid and secondary amine of the hydrochloride salt enable direct diversification via amide coupling, sulfonamide formation, or reductive amination without requiring a deprotection step . This scenario is particularly relevant for research groups pursuing conformationally constrained analogs of GABA, Gabapentin, or pregabalin where the spirocyclic constraint locks the amine–acid distance into a defined geometry—eliminating the conformational ambiguity inherent to flexible linear amino acids (Fsp³ = 0.89 for the target vs. ≤0.75 for linear GABA analogs) [3].

Supramolecular Drug Delivery Systems Exploiting Tunable CB[7] Host-Guest Affinity of the Oxa-Azaspiro Scaffold

The oxa-azaspiro[4.5]decane scaffold's intermediate CB[7] binding affinity (estimated 10⁶–10⁸ M⁻¹, reduced by 2–3 orders of magnitude relative to all-carbon analogs [1]) positions this building block for the design of supramolecular drug delivery systems requiring controlled, reversible complexation. The 4-carboxylic acid hydrochloride salt can be directly conjugated to therapeutic payloads via amide bond formation, creating CB[7]-responsive prodrugs where host-guest complexation modulates release kinetics. The pH-dependent ionization of the carboxylic acid (pKa ~4–5) and the protonated amine (pKa ~9–10) provide two independent triggers for modulating CB[7] affinity through charge-state manipulation. This scenario is differentiated from all-carbon spirocyclic scaffolds whose excessively high CB[7] affinity (up to 10¹¹ M⁻¹) may result in kinetically trapped complexes unsuitable for therapeutic release applications [1].

Positional Scanning in Structure-Activity Relationship (SAR) Studies – Differentiating 4-COOH from 3-COOH Pharmacophoric Presentation

When conducting systematic SAR around the spirocyclic amino acid core, the 4-carboxylic acid regioisomer (CAS 2305253-44-3) and the 3-carboxylic acid regioisomer (CAS 2287334-74-9) [1] serve as a matched molecular pair for probing the spatial requirements of the carboxylic acid pharmacophore. The 4-COOH isomer places the acid one bond closer to the spiro junction, altering the N-to-COOH through-bond distance from 3 bonds (3-COOH) to 2 bonds (4-COOH)—a geometric difference that cannot be achieved by homologation of the 3-COOH isomer. Both isomers share identical molecular formula (C₉H₁₆ClNO₃) and MW (221.68), eliminating MW or lipophilicity as confounding variables in SAR interpretation. Procurement of both regioisomers enables rigorous head-to-head comparison of target engagement as a function of acid position, a capability not available when only one regioisomer is commercially sourced. The Gabapentin analog precedent—where 4-carboxylic acid geometry was critical for α₂δ activity [2]—further supports the value of including the 4-COOH isomer in SAR matrices.

Radiotracer Development Leveraging the Oxa-Azaspiro Core's Demonstrated Brain Penetration and σ₁ Targeting

The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully elaborated into a ¹⁸F-labeled positron emission tomography (PET) radiotracer ([¹⁸F]8) achieving >99% radiochemical purity, molar activity of 94–121 GBq/μmol, and high initial brain uptake with specific σ₁ receptor-mediated retention [1]. The 4-carboxylic acid hydrochloride building block serves as a versatile synthetic entry point for constructing novel radiotracer candidates: the carboxylic acid can be reduced to the alcohol for subsequent tosylation/radiolabeling, or converted to the corresponding amide for introducing diverse ¹⁸F-bearing prosthetic groups. The hydrochloride salt form ensures consistent amine protonation state during radiolabeling chemistry, critical for reproducible radiochemical yields. This scenario is particularly compelling given that only 50% of spirocyclic drugs have been approved in the 21st century [2], indicating that the spirocyclic chemical space remains underexploited for clinical imaging applications.

Quote Request

Request a Quote for 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.